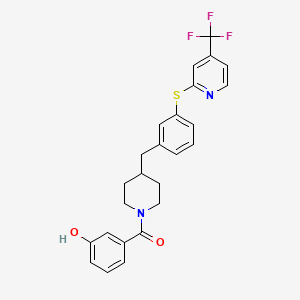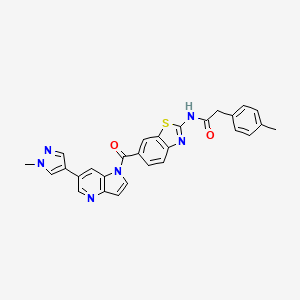
Rp-8-Br-cGMPS (sodium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Rp-8-Br-cGMPS (sodium salt) is synthesized through a series of chemical reactions involving the modification of cyclic guanosine monophosphate (cGMP). . The reaction conditions often require careful control of temperature, pH, and the use of specific reagents to achieve the desired modifications.
Industrial Production Methods
Industrial production of Rp-8-Br-cGMPS (sodium salt) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required quality standards. The compound is typically produced in lyophilized solid form and stored at low temperatures to maintain its stability .
化学反应分析
Types of Reactions
Rp-8-Br-cGMPS (sodium salt) primarily undergoes substitution reactions due to the presence of the bromine atom and the sulfur-modified cyclic phosphate moiety. These reactions can involve the replacement of the bromine atom or the sulfur atom with other functional groups under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving Rp-8-Br-cGMPS (sodium salt) include nucleophiles such as thiols, amines, and phosphines. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from the reactions of Rp-8-Br-cGMPS (sodium salt) depend on the specific reagents and conditions used. For example, reactions with thiols can lead to the formation of thioether derivatives, while reactions with amines can result in the formation of amine-substituted products .
科学研究应用
Rp-8-Br-cGMPS (sodium salt) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Inhibition of cGMP-dependent protein kinases: Rp-8-Br-cGMPS (sodium salt) is widely used as an inhibitor of cGMP-dependent protein kinases in various biochemical assays.
Study of signal transduction pathways: The compound is used to investigate the role of cGMP and cGMP-dependent protein kinases in cellular signaling pathways.
Research on cardiovascular diseases: Rp-8-Br-cGMPS (sodium salt) is used in studies related to cardiovascular diseases to understand the mechanisms of cGMP signaling in vascular smooth muscle cells.
Neuroscience research: The compound is employed in neuroscience research to study the modulation of synaptic function by cGMP and cGMP-gated cation channels.
作用机制
Rp-8-Br-cGMPS (sodium salt) exerts its effects by competitively inhibiting cGMP-dependent protein kinases. It binds to the kinase without activating it, thereby blocking the phosphorylation of downstream targets . This inhibition is achieved due to the structural similarity of Rp-8-Br-cGMPS (sodium salt) to cGMP, allowing it to occupy the binding site of the kinase . The compound is also resistant to hydrolysis by phosphodiesterases, which enhances its stability and effectiveness in cellular assays .
相似化合物的比较
Rp-8-Br-cGMPS (sodium salt) is unique among cGMP analogs due to its specific modifications. Some similar compounds include:
8-Bromoguanosine-3’,5’-cyclic monophosphate sodium salt: This compound is similar but lacks the sulfur modification in the cyclic phosphate moiety.
Rp-8-Bromo-β-phenyl-1,N2-ethenoguanosine-3’,5’-cyclic monophosphorothioate sodium salt: This compound has additional modifications on the guanine base, making it structurally distinct from Rp-8-Br-cGMPS (sodium salt).
8-(4-Chlorophenylthio)-guanosine-3’,5’-cyclic monophosphate sodium salt: This compound has a chlorophenylthio group instead of a bromine atom, resulting in different biochemical properties.
Rp-8-Br-cGMPS (sodium salt) stands out due to its combination of bromine and sulfur modifications, which confer unique inhibitory properties and resistance to hydrolysis .
属性
分子式 |
C10H10BrN5NaO6PS |
|---|---|
分子量 |
462.15 g/mol |
IUPAC 名称 |
sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxo-2-sulfido-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one |
InChI |
InChI=1S/C10H11BrN5O6PS.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5;/h2,4-5,8,17H,1H2,(H,19,24)(H3,12,14,15,18);/q;+1/p-1/t2-,4-,5-,8-,23?;/m1./s1 |
InChI 键 |
CHTSSROWUAICIL-HUSULMCLSA-M |
手性 SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[S-].[Na+] |
规范 SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[S-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] hexadecanoate](/img/structure/B15136444.png)


![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)




